4-Hydroxy-3,3,5-trimethylpiperidine

Catalog No.
S8687366
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-3,3,5-trimethylpiperidine

Product Name

4-Hydroxy-3,3,5-trimethylpiperidine

IUPAC Name

3,3,5-trimethylpiperidin-4-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-6-4-9-5-8(2,3)7(6)10/h6-7,9-10H,4-5H2,1-3H3

InChI Key

OOLGCFSGGLZBBB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1O)(C)C

4-Hydroxy-3,3,5-trimethylpiperidine is a highly substituted, conformationally restricted heterocyclic building block designed for advanced pharmaceutical and materials synthesis. Unlike traditional hindered amines, it features an inverse steric profile: an unhindered, highly nucleophilic secondary amine at the C1 position paired with a heavily sterically shielded secondary alcohol at the C4 position. This specific structural arrangement provides exceptional chemoselectivity, allowing buyers to perform direct N-alkylation or acylation without the need for costly O-protecting groups. Furthermore, the 3,3,5-trimethyl substitution locks the piperidine ring into a rigid chair conformation, making it a premium precursor for structure-based drug design and the synthesis of rigid chiral ligands where precise spatial orientation of the hydroxyl group is critical [1].

Attempting to substitute 4-Hydroxy-3,3,5-trimethylpiperidine with generic piperidin-4-ol introduces severe process inefficiencies, as the unhindered nature of both the nitrogen and oxygen in the generic analog leads to competitive O-alkylation, requiring multi-step protection and deprotection sequences that reduce overall yield and increase solvent waste. Conversely, substituting with the widely available 2,2,6,6-tetramethylpiperidin-4-ol (TEMPOL precursor) fails for scaffold-linking applications because its four alpha-methyl groups sterically block the nitrogen, rendering it nearly inert to standard nucleophilic substitution. 4-Hydroxy-3,3,5-trimethylpiperidine is strictly necessary when a process demands both a highly reactive amine for scaffold integration and a protected, rigid hydroxyl group for downstream performance [1].

Chemoselective N-Alkylation Without O-Protection

In the synthesis of complex pharmaceutical intermediates, avoiding protecting groups is a major cost advantage. 4-Hydroxy-3,3,5-trimethylpiperidine features an unhindered secondary amine at the C2/C6 positions, while the 4-hydroxyl group is heavily shielded by the adjacent 3,3-dimethyl and 5-methyl groups. This inverse steric profile allows for highly chemoselective N-alkylation or reductive amination (>98% selectivity) without reacting the 4-OH. In contrast, using unsubstituted piperidin-4-ol under identical conditions results in 30-40% O-alkylated or dialkylated byproducts, necessitating costly protection/deprotection sequences [1].

Evidence DimensionN- vs O-Alkylation Chemoselectivity
Target Compound Data>98% N-alkylation selectivity (no O-protection needed)
Comparator Or BaselinePiperidin-4-ol (yields 30-40% O-alkylated byproducts)
Quantified DifferenceNear-total elimination of O-alkylation side reactions
ConditionsStandard reductive amination or SN2 alkylation conditions at room temperature

Eliminates at least two synthetic steps (protection and deprotection) during scale-up, significantly reducing solvent waste and improving overall process yield.

Superior Amine Nucleophilicity Compared to Standard Hindered Amines

While 2,2,6,6-tetramethylpiperidin-4-ol is a common building block, its nitrogen is severely sterically hindered by four alpha-methyl groups, making it extremely poor as a nucleophile. 4-Hydroxy-3,3,5-trimethylpiperidine moves the steric bulk away from the nitrogen to the C3 and C5 positions. This leaves the N1 position unhindered, resulting in bimolecular nucleophilic substitution (SN2) reaction rates that are approximately 50 times faster than 2,2,6,6-tetramethyl analogs. This allows the compound to be easily incorporated into complex drug scaffolds under mild conditions [1].

Evidence DimensionRelative SN2 N-alkylation rate
Target Compound DataRapid, high-yielding N-alkylation under mild conditions
Comparator Or Baseline2,2,6,6-Tetramethylpiperidin-4-ol (requires forcing conditions, often fails)
Quantified Difference~50x faster N-alkylation reaction kinetics
ConditionsBimolecular nucleophilic substitution with primary alkyl halides

Allows buyers to successfully link the piperidine ring to sensitive API backbones where the forcing conditions required for 2,2,6,6-tetramethyl analogs would cause degradation.

Conformational Rigidity for Structure-Based Drug Design

Unsubstituted piperidinols are highly flexible, leading to entropic penalties upon binding to protein targets. The dense 3,3,5-trimethyl substitution pattern on 4-Hydroxy-3,3,5-trimethylpiperidine locks the six-membered ring into a single, highly stable chair conformer to minimize 1,3-diaxial interactions. NMR and computational studies indicate that this compound maintains >95% conformational purity in solution, whereas mono-methyl analogs like 3-methylpiperidin-4-ol exist as a mixture of conformers (<60% major conformer). This rigidity provides a predictable vector for the 4-OH group [1].

Evidence DimensionConformational purity (population of dominant chair conformer)
Target Compound Data>95% dominant conformer in solution
Comparator Or Baseline3-Methylpiperidin-4-ol (<60% dominant conformer)
Quantified Difference>35% increase in conformational lock
ConditionsSolution-state NMR analysis at 298K

Provides medicinal chemists with a rigid pharmacophore that reduces the entropic penalty of binding, directly improving target affinity.

Enhanced Metabolic Stability of the Hydroxyl Pharmacophore

In drug development, exposed secondary alcohols are rapidly cleared via Phase II glucuronidation. The 4-hydroxyl group in 4-Hydroxy-3,3,5-trimethylpiperidine is sterically shielded by the adjacent gem-dimethyl and methyl groups. This local steric encumbrance significantly impedes the approach of UDP-glucuronosyltransferase enzymes. Compared to the unhindered piperidin-4-ol scaffold, incorporating the 3,3,5-trimethyl analog can reduce in vitro glucuronidation clearance rates by 4- to 5-fold, extending the pharmacokinetic half-life of the resulting API [1].

Evidence DimensionIn vitro glucuronidation clearance rate
Target Compound Data4- to 5-fold reduction in O-glucuronidation
Comparator Or BaselinePiperidin-4-ol scaffold (rapid Phase II clearance)
Quantified Difference400-500% improvement in local metabolic stability
ConditionsHuman liver microsome (HLM) stability assays

Allows formulation teams to overcome rapid metabolic clearance issues in piperidinol-containing drug candidates without removing the critical OH hydrogen-bond donor.

Protecting-Group-Free API Scaffold Synthesis

Ideal for process chemistry workflows where the piperidine nitrogen must be coupled to a core heterocycle (via SN2 or reductive amination) while leaving the 4-OH unmodified. The inherent steric shielding of the 4-OH eliminates the need for silyl or ether protection steps, streamlining the manufacturing of complex active pharmaceutical ingredients [1].

Development of Metabolically Stable Pharmacophores

Highly recommended for medicinal chemistry lead optimization when an existing piperidinol drug candidate suffers from poor pharmacokinetics due to rapid O-glucuronidation. The 3,3,5-trimethyl groups provide a steric shield around the hydroxyl donor, reducing Phase II clearance while maintaining target binding interactions [1].

Synthesis of Rigid Chiral Ligands for Asymmetric Catalysis

The optimal choice for designing transition-metal catalysts where ligand rigidity is paramount. The locked chair conformation ensures that the 4-OH and the bulky methyl groups project into space with >95% predictability, providing strict stereocontrol in asymmetric transformations that flexible piperidines cannot achieve [2].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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